2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide
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Overview
Description
2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The subsequent steps involve the formation of the benzoyl and hydrazinecarbothioamide moieties, which are then coupled with the pyrazole ring. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies and in vitro assays are often used to elucidate these interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in the synthesis of various pharmaceutical compounds.
3,5-Dimethylpyrazole: Another pyrazole derivative with applications in coordination chemistry and materials science.
Uniqueness
2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic moieties
Properties
Molecular Formula |
C22H24BrN5OS |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
1-[[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C22H24BrN5OS/c1-15-20(23)16(2)28(27-15)14-18-8-10-19(11-9-18)21(29)25-26-22(30)24-13-12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,25,29)(H2,24,26,30) |
InChI Key |
RHONEJWNVNHEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=S)NCCC3=CC=CC=C3)C)Br |
Origin of Product |
United States |
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